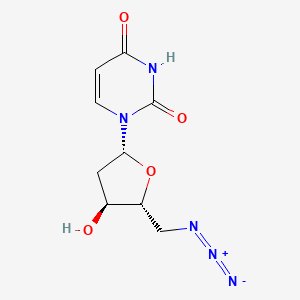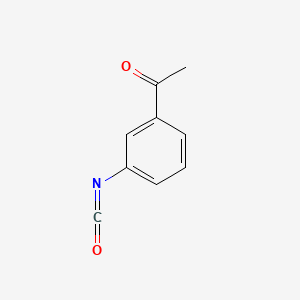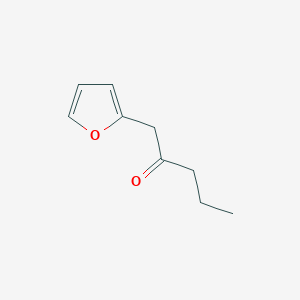
Uridine, 5'-azido-2',5'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5'-azido-2',5'-dideoxy- (Uridine 5'-azido-2',5'-dideoxy), also known as 5-azido-2',5'-dideoxyuridine, is a modified form of the nucleoside uridine, which is a naturally occurring pyrimidine nucleoside found in all living organisms. Uridine 5'-azido-2',5'-dideoxy has been found to have a wide range of applications in both scientific research and medical treatments. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of Uridine 5'-azido-2',5'-dideoxy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerase Incorporation
Uridine analogs, including 5'-azido-2',5'-dideoxy- variants, are significant in genomic applications due to the increased reactivity of amino groups. Wolfe et al. (2002) describe the synthesis of these analogs from naturally occurring nucleosides, highlighting their potential utility in genomic sequence analysis. The modified nucleosides can be converted into 5'-N-triphosphates, offering avenues for DNA manipulation and enzymatic processes in genomics (Wolfe et al., 2002).
Catabolic Disposition in Hepatocytes
Cretton et al. (1992) explored the catabolic disposition of AzddU (a variant of 5'-azido-2',5'-dideoxyuridine) in rat hepatocytes. Their findings suggest that enzymatic reduction to a 3'-amino derivative could be a general catabolic pathway for such nucleosides at the hepatic site. This study provides insights into the metabolism of these compounds in liver cells, highlighting a possible general pathway for catabolism in the body (Cretton et al., 1992).
Anti-Herpes Activity and Molecular Conformations
The molecular conformations and antiherpes activities of azido and amino derivatives of certain uridine analogs were studied by Tourigny et al. (1989). These studies provide valuable data on the biological activity and structural preferences of these compounds, which are crucial for their potential therapeutic applications (Tourigny et al., 1989).
Alternative Synthesis Strategies
Tber et al. (1995) proposed an alternative synthesis strategy for 3'-azido-2',3'-dideoxy-4'-thionucleosides, starting from d-xylose. This novel approach could potentially improve the efficiency and accessibility of such uridine analogs for research and therapeutic purposes (Tber et al., 1995).
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBIQTXMSHWJX-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189508 |
Source


|
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, 5'-azido-2',5'-dideoxy- | |
CAS RN |
35959-37-6 |
Source


|
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)


